Cas no 83621-01-6 (6-Methoxypyridine-2-carbonitrile)

6-Methoxypyridine-2-carbonitrile is a versatile heterocyclic compound featuring a methoxy substituent at the 6-position and a nitrile group at the 2-position of the pyridine ring. This structure imparts reactivity suitable for various synthetic applications, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing nitrile group enhances its utility as an intermediate in nucleophilic substitution and cyclization reactions. Its methoxy moiety further contributes to regioselective functionalization, making it valuable in the synthesis of complex molecules. The compound exhibits stability under standard conditions, ensuring ease of handling in organic transformations. Its well-defined reactivity profile makes it a preferred building block for constructing pyridine-based scaffolds in medicinal and materials chemistry.
6-Methoxypyridine-2-carbonitrile structure
83621-01-6 structure
Product name:6-Methoxypyridine-2-carbonitrile
CAS No:83621-01-6
MF:C7H6N2O
Molecular Weight:134.13534116745
MDL:MFCD08062856
CID:709073
PubChem ID:329761463

6-Methoxypyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 6-Methoxypyridine-2-carbonitrile
    • (6-methoxypyridin-2-yl)methanamine
    • 2-PYRIDINECARBONITRILE,6-METHOXY-
    • 6-methoxypicolinonitrile
    • 2-Cyano-6-methoxypyridine
    • 2-Pyridinecarbonitrile,6-methoxy
    • 6-cyano-2-methoxypyridine
    • 6-methoxy-2-pyridinecarbonitrile
    • 6-methoxy-pyridine-2-carbonitrile
    • 6-Methoxy-2-pyridinecarbonitrile (ACI)
    • Picolinonitrile, 6-methoxy- (6CI)
    • SCHEMBL874972
    • Y10372
    • AKOS006283242
    • SY015147
    • 83621-01-6
    • 6-Methoxy-2-pyridinecarbonitrile, 97%
    • DS-11184
    • DTXSID90515471
    • 2-Pyridinecarbonitrile, 6-methoxy-
    • DB-082192
    • LTSUUWWSGRKYFO-UHFFFAOYSA-N
    • J-518867
    • A840613
    • CS-0030452
    • MFCD08062856
    • MDL: MFCD08062856
    • インチ: 1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3
    • InChIKey: LTSUUWWSGRKYFO-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC=C(OC)N=1

計算された属性

  • 精确分子量: 134.04800
  • 同位素质量: 134.048012819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.9Ų
  • XLogP3: 1.2

じっけんとくせい

  • 密度みつど: 1.162
  • ゆうかいてん: 62-67 °C
  • Boiling Point: 230.517°C at 760 mmHg
  • フラッシュポイント: 93.214°C
  • Refractive Index: 1.527
  • PSA: 45.91000
  • LogP: 0.96188

6-Methoxypyridine-2-carbonitrile Security Information

6-Methoxypyridine-2-carbonitrile 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-Methoxypyridine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067443-250mg
6-Methoxypyridine-2-carbonitrile
83621-01-6 97%
250mg
¥37.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M845241-250mg
6-Methoxypyridine-2-carbonitrile
83621-01-6 98%
250mg
¥115.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M845241-5g
6-Methoxypyridine-2-carbonitrile
83621-01-6 98%
5g
¥1,287.00 2022-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
692085-5G
6-Methoxypyridine-2-carbonitrile
83621-01-6 97%
5G
2511.04 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AX333-5g
6-Methoxypyridine-2-carbonitrile
83621-01-6 98%
5g
1715.0CNY 2021-08-03
Chemenu
CM120669-5g
6-Methoxy-2-pyridinecarbonitrile
83621-01-6 98%
5g
$171 2021-08-06
Apollo Scientific
OR901728-5g
6-Methoxypyridine-2-carbonitrile
83621-01-6 97%
5g
£73.00 2025-02-20
Chemenu
CM120669-10g
6-Methoxy-2-pyridinecarbonitrile
83621-01-6 98%
10g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067443-1g
6-Methoxypyridine-2-carbonitrile
83621-01-6 97%
1g
¥177.00 2024-07-28
Fluorochem
219979-250mg
6-Methoxypyridine-2-carbonitrile
83621-01-6 95%
250mg
£16.00 2022-03-01

6-Methoxypyridine-2-carbonitrile 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Triphenylphosphine (polymer bound) ,  Palladium diacetate Solvents: Dimethylformamide ;  2 h
1.2 30 min, 140 °C; 140 °C → rt
Reference
Application of polymer-supported triphenyl phosphine in the palladium-catalyzed cyanation reaction under microwave conditions
Srivastava, Rajiv R.; et al, Tetrahedron Letters, 2004, 45(48), 8895-8897

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylsilyl cyanide Solvents: Acetonitrile
Reference
Site-selectivity in the cyanation of 3-substituted pyridine 1-oxides with trimethylsilanecarbonitrile
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 565-71

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Methanol
2.1 Solvents: Dimethylformamide
2.2 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: Water
Reference
Cascade radical synthesis of heteroarenes via iminyl radicals
Bowman, W. Russell; et al, Journal of the Chemical Society, 2002, (1), 58-68

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Iodobenzene diacetate Solvents: 1,2-Dichloroethane ;  1 h, rt → 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Metal-Free, Oxidative Condensation of Heteroaryl- and Aryl Carbaldehydes towards Functionalized Carbonitriles
Agyei, Eric A.; et al, ChemistrySelect, 2023, 8(23),

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: Water
Reference
Cascade radical synthesis of heteroarenes via iminyl radicals
Bowman, W. Russell; et al, Journal of the Chemical Society, 2002, (1), 58-68

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Dipiperidinomethane ,  Palladium diacetate ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ;  16 h, 160 °C
Reference
Progress in the palladium-catalyzed cyanation of aryl chlorides
Sundermeier, Mark; et al, Chemistry - A European Journal, 2003, 9(8), 1828-1836

Synthetic Circuit 7

Reaction Conditions
Reference
Substitution of cyano group by hydroxyalkyl group and of ring hydrogen by alkoxy group in UV irradiation of 2-pyridinecarbonitrile in alcohols
Sugimori, Akira; et al, Bulletin of the Chemical Society of Japan, 1982, 55(9), 2906-10

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-me… Solvents: Tetrahydrofuran ,  Water ;  18 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
Reference
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Cohen, Daniel T.; et al, Organic Letters, 2015, 17(2), 202-205

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-Nitro-1-[(trifluoromethyl)sulfonyl]-1H-imidazole Solvents: Acetonitrile ;  10 min, rt
Reference
A convenient reagent for the conversion of aldoximes into nitriles and isonitriles
Zhang, Wei; et al, Chemical Communications (Cambridge, 2020, 56(46), 6221-6224

6-Methoxypyridine-2-carbonitrile Raw materials

6-Methoxypyridine-2-carbonitrile Preparation Products

6-Methoxypyridine-2-carbonitrile 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:83621-01-6)6-Methoxypyridine-2-carbonitrile
A840612
Purity:99%/99%
はかる:25.0g/50.0g
Price ($):217.0/423.0